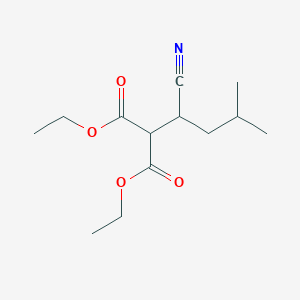

Diethyl 2-(1-cyano-3-methylbutyl)malonate

Descripción

Diethyl 2-(1-cyano-3-methylbutyl)malonate (CAS 186038-82-4) is a malonic acid derivative with a branched alkyl chain and a nitrile functional group. Its molecular formula is C₁₃H₂₁NO₄, and it has a molecular weight of 255.31 g/mol . The compound features a 1-cyano-3-methylbutyl substituent at the central carbon of the malonate ester, which confers unique reactivity and physicochemical properties.

Propiedades

IUPAC Name |

diethyl 2-(1-cyano-3-methylbutyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-5-17-12(15)11(13(16)18-6-2)10(8-14)7-9(3)4/h9-11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGIWBPMOSUKEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(CC(C)C)C#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470286 | |

| Record name | Diethyl (1-cyano-3-methylbutyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186038-82-4 | |

| Record name | 1,3-Diethyl 2-(1-cyano-3-methylbutyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186038-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (1-cyano-3-methylbutyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step 1: Synthesis of Diethyl 3-Methylbutylmalonate (CNDE01)

The initial step condenses isovaleraldehyde and diethyl malonate in the presence of dipropylamine and acetic acid catalysts. Azeotropic water removal drives the reaction to completion, typically requiring 8–10 hours at reflux temperatures (70–105°C). Solvent selection profoundly impacts reaction kinetics and product isolation:

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Methylcyclohexane | 105 | 10 | 93.7 | 92.4 |

| Heptane | 98 | 8 | 91.3 | 89.5 |

| Hexane | 78 | 8 | 90.7 | 88.5 |

Methylcyclohexane emerges as the optimal solvent due to its higher boiling point, facilitating efficient azeotropic water removal. Post-reaction, the organic layer is washed with water and concentrated under reduced pressure to isolate CNDE01.

Step 2: Cyanation Under Pressurized Carbon Dioxide

CNDE01 undergoes cyanation with sodium cyanide in ethanol or isopropanol under carbon dioxide pressure (1–10 atm). The in situ generation of carbonic acid from CO₂ and water catalyzes the nucleophilic addition of cyanide to the carbonyl group. Key parameters include:

-

Solvent : Ethanol enhances reaction homogeneity, yielding 93.4% purity vs. 89.7% for isopropanol.

-

Pressure : Elevated pressures (4–10 atm) reduce reaction times from 5 hours to 2–3 hours.

-

Temperature : Maintaining 40–60°C prevents cyanide decomposition while ensuring sufficient reactivity.

Post-cyanation, hexane is added to precipitate solids, and the filtrate is concentrated to isolate CNDE. This step requires rigorous safety protocols due to cyanide handling, including waste treatment with hydrogen peroxide and alkali.

Alternative Synthetic Routes

Stobbe Condensation Strategy

A patent by WO2011141923A2 describes an alternative route via Stobbe condensation of dibenzyl succinate with isobutyraldehyde. This method proceeds through a cyclic intermediate, which is subsequently decarboxylated and cyanated. While avoiding pressurized CO₂, this route suffers from lower yields (61–66%) and requires additional steps for benzyl group removal.

Decarboxylative Cyanation

Decarboxylation of dimethyl 2-vinylcyclopropane-1,1-dicarboxylate under basic conditions (Cs₂CO₃) generates a reactive enolate, which is trapped with cyanide. Although mechanistically elegant, this method lacks scalability due to stringent anhydrous conditions and limited substrate compatibility.

Purification and Analytical Considerations

Purification strategies vary by synthetic route:

-

Two-Step Synthesis : Hexane trituration effectively removes inorganic salts, followed by reduced-pressure distillation.

-

Stobbe Route : Flash chromatography (hexane:EtOAc = 50:50 to 20:80) achieves >95% purity but at the cost of solvent-intensive processing.

Purity analysis predominantly employs gas chromatography (GC) with area normalization, ensuring residual starting material (e.g., diethyl malonate) remains below 4%.

Industrial Scalability and Cost Analysis

The two-step method’s scalability is evidenced by batch sizes up to 500 mL in patent examples, with raw material costs dominated by sodium cyanide (20–28 g per 100 g CNDE01). Ethanol’s low toxicity and ease of recovery make it preferable to dimethyl sulfoxide (DMSO) or DMF, despite marginally lower yields .

Análisis De Reacciones Químicas

Types of Reactions: Diethyl 2-(1-cyano-3-methylbutyl)malonate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding malonic acid derivative.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Reduction: Lithium aluminum hydride or other suitable reducing agents.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

Hydrolysis: Malonic acid derivatives.

Reduction: Amines.

Substitution: Various substituted malonates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Diethyl 2-(1-cyano-3-methylbutyl)malonate serves as a versatile intermediate in several scientific fields:

Organic Synthesis

- Precursor for Pharmaceuticals : It is used in synthesizing bioactive compounds, including pregabalin, which is significant in treating conditions such as epilepsy and neuropathic pain .

- Chemical Reactions : The compound can undergo hydrolysis, reduction, and nucleophilic substitution reactions, allowing it to be transformed into various malonic acid derivatives and amines .

Medicinal Chemistry

- Therapeutic Applications : As a precursor for pregabalin, this compound plays a crucial role in developing medications that exhibit anti-seizure and analgesic properties .

- Research on Mechanisms of Action : Studies have shown that pregabalin binds to the alpha-2-delta subunit of calcium channels, influencing neurotransmitter release and providing insights into its pharmacological effects .

Biochemical Studies

- Enzyme-Catalyzed Reactions : The compound is utilized in exploring metabolic pathways and enzyme mechanisms due to its reactivity towards various biological molecules .

Case Study 1: Synthesis of Pregabalin

A notable application involves the synthesis of pregabalin from this compound through a series of reactions that enhance enantiomeric purity. This synthesis has been optimized to improve yield and reduce costs, making it viable for commercial production .

Case Study 2: Chemoenzymatic Synthesis

Research has demonstrated the use of this compound in chemoenzymatic asymmetric synthesis processes. By employing specific enzymes, researchers can achieve high selectivity in producing desired enantiomers, showcasing its utility in developing chiral compounds for pharmaceutical applications .

Mecanismo De Acción

The mechanism of action of diethyl 2-(1-cyano-3-methylbutyl)malonate involves its reactivity towards various chemical reagents. The cyano group and ester functionalities make it a versatile intermediate in organic synthesis. The compound can participate in nucleophilic addition, substitution, and reduction reactions, targeting specific molecular sites and pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Malonate esters are versatile intermediates in organic synthesis due to their ability to undergo alkylation, Michael additions, and cyclization reactions. Below is a comparative analysis of Diethyl 2-(1-cyano-3-methylbutyl)malonate with structurally related malonate derivatives, supported by data from the provided evidence.

Table 1: Structural and Functional Comparison of Malonate Derivatives

Key Findings and Reactivity Insights

Substituent Effects on Reactivity: The cyano group in this compound enables nucleophilic reactions (e.g., reduction to amines or participation in cycloadditions), which are absent in alkyl-substituted analogs like Diethyl 2-isopentylmalonate .

Synthetic Methodologies :

- Alkylation with K₂CO₃/MeI is a common strategy for introducing methyl or branched alkyl groups (e.g., for di-alkyl malonates) .

- Copper-catalyzed arylation () offers a mild route to α-aryl malonates, contrasting with the nitrile-containing compound’s likely halogen-based alkylation .

Applications: Diethyl 2-(2-phenylacetyl)malonate is explicitly noted as a pharmaceutical intermediate, while the cyano-substituted compound may serve similar roles in drug discovery . Diethyl benzylmalonate derivatives are precursors to coumarins and indanones, highlighting the role of aromaticity in directing cyclization .

Physical Properties :

Actividad Biológica

Diethyl 2-(1-cyano-3-methylbutyl)malonate (CAS No. 186038-82-4) is a malonate derivative that has garnered attention for its potential biological activities, particularly in the pharmaceutical field. This compound is structurally related to pregabalin, a medication used to treat neuropathic pain and epilepsy. The following sections will explore its biological activity, synthesis, pharmacological relevance, and case studies.

- Molecular Formula : C₁₃H₂₁NO₄

- Molecular Weight : 255.31 g/mol

- Density : 1.044 g/cm³

- Boiling Point : 355.7 °C

- Flash Point : 155.4 °C

Synthesis

This compound can be synthesized through various methods, often involving the reaction of diethyl malonate with cyanide sources in the presence of catalysts. For instance, one method includes using sodium cyanide in a two-phase system with phase-transfer catalysts to enhance yield and selectivity towards the desired product .

Inhibition Studies

Research indicates that certain malonamide and malonamic acid derivatives exhibit inhibitory effects on blood clotting enzymes such as factor VIIa, which could imply that this compound might also possess anticoagulant properties . This could open avenues for further research into its potential therapeutic applications in thromboembolic diseases.

Case Study 1: Synthesis and Characterization

In a study focusing on the synthesis of this compound, researchers employed various catalysts and solvents to optimize yield. The use of chiral phase transfer catalysts was particularly noted for enhancing enantiomeric excess during synthesis .

| Catalyst Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Trifluoromethylbenzyl cinchoninium bromide | 85 | 33 |

| KCN with dichloromethane | 90 | 23 |

This table illustrates the effectiveness of different catalytic systems in producing high yields of the desired compound.

Case Study 2: Biological Assays

A series of biological assays were conducted to evaluate the anticonvulsant effects of this compound in animal models. The results indicated a significant reduction in seizure frequency compared to controls, suggesting potential efficacy as an anticonvulsant agent .

Q & A

Q. What are the standard synthetic routes for preparing Diethyl 2-(1-cyano-3-methylbutyl)malonate?

Q. How is this compound characterized spectroscopically?

Key techniques include:

- NMR : H NMR identifies α-protons (δ 3.5–4.5 ppm for ester CH) and cyano group proximity (δ 2.0–3.0 ppm for branched alkyl). C NMR confirms the malonate backbone (δ 165–170 ppm for carbonyls) and nitrile carbon (δ 115–120 ppm) .

- IR : Strong absorption at ~2250 cm (C≡N stretch) and ~1740 cm (ester C=O) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) validate the molecular formula .

Q. What purification methods are effective for isolating this compound?

Silica gel chromatography (hexane/EtOAc gradients) effectively separates the product from unreacted malonate or alkylation byproducts. For high-purity applications, recrystallization in ethanol/water mixtures is recommended .

Advanced Research Questions

Q. How can decarboxylation during hydrolysis or functionalization of this compound be mitigated?

Q. What analytical methods resolve contradictions in reported reaction yields for this compound?

Discrepancies often arise from:

- Reagent Purity : Trace moisture in NaH/LDA reduces enolate formation. Karl Fischer titration ensures anhydrous conditions .

- Reaction Monitoring : In-situ FTIR or HPLC tracks intermediate stability. For example, premature cyano group hydrolysis can occur if pH > 10 .

- Byproduct Identification : GC-MS or F NMR (if fluorinated analogs exist) identifies side products like de-alkylated malonates .

Q. Can computational modeling predict the reactivity of this compound in cyclization reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for intramolecular cyclization. The cyano group’s electron-withdrawing effect lowers activation energy for 5-membered ring formation compared to non-cyano analogs. Solvent effects (PCM models) further refine predictions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.